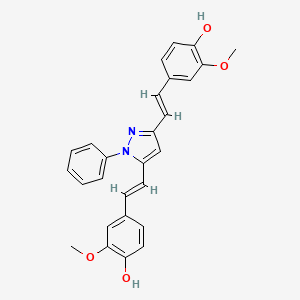

4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol)

Übersicht

Beschreibung

4,4’-(1E,1’E)-2,2’-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and multiple methoxyphenol groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1E,1’E)-2,2’-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) typically involves a multi-step process. One common method includes the reaction of 1-phenyl-1H-pyrazole-3,5-dicarbaldehyde with 2-methoxyphenol under specific conditions to form the desired product. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-(1E,1’E)-2,2’-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) can undergo various chemical reactions, including:

Oxidation: The methoxyphenol groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenol groups would yield quinones, while reduction would produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole rings exhibit promising anticancer properties. The introduction of the pyrazole moiety into curcumin analogs has been shown to enhance their antitumor activity against various cancer cell lines . Specifically, derivatives similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research has demonstrated that certain pyrazole derivatives possess significant antibacterial and antifungal properties, suggesting potential applications in treating infections caused by resistant strains of bacteria .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory effects of pyrazole derivatives. The incorporation of the methoxyphenol group may contribute to these effects by modulating inflammatory pathways . This property could be beneficial in developing treatments for chronic inflammatory diseases.

Materials Science Applications

Organic Electronics

Due to its unique electronic properties, this compound can be explored for applications in organic electronics. Its ability to act as a charge transport material makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Research into similar compounds has shown promising results in enhancing device efficiency and stability .

Polymer Chemistry

The compound's structure allows for potential incorporation into polymer matrices to create advanced materials with tailored properties. Its thermal stability and reactivity can be leveraged to develop new polymeric materials with enhanced mechanical strength and thermal resistance.

Biological Research Applications

Chemical Probes

The compound can serve as a chemical probe in biological studies to investigate specific cellular pathways. Its ability to interact with various biomolecules makes it a candidate for studying enzyme activity or receptor interactions . Such applications are crucial for understanding disease mechanisms and developing targeted therapies.

Fluorescent Labeling

Due to its unique structure, derivatives of this compound may also be used in fluorescent labeling techniques. These applications are essential in imaging studies within cellular biology, allowing researchers to visualize cellular processes in real-time.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4,4’-(1E,1’E)-2,2’-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the modulation of inflammatory pathways and cytokine production .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Curcumin: A natural compound with similar antioxidant and anti-inflammatory properties.

Resveratrol: Another polyphenolic compound known for its health benefits.

Quercetin: A flavonoid with potent antioxidant activity.

Uniqueness

4,4’-(1E,1’E)-2,2’-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring and methoxyphenol groups makes it a versatile compound for various applications .

Biologische Aktivität

The compound 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This compound belongs to the pyrazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 380.45 g/mol. The structure features two methoxyphenol groups and a pyrazole moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₂O₂ |

| Molecular Weight | 380.45 g/mol |

| CAS Number | 828911-79-1 |

| Melting Point | Not specified |

Biological Activity Overview

The biological activity of pyrazole derivatives has been widely studied, revealing their potential as anti-inflammatory, anti-cancer, and antimicrobial agents. The specific compound under review exhibits several notable activities:

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole nucleus can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related study demonstrated that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at specific concentrations . This suggests that our compound may similarly possess anti-inflammatory properties.

Antimicrobial Activity

Pyrazole derivatives have been shown to exhibit significant antimicrobial activity against various bacterial strains. In one study, modifications to the pyrazole structure enhanced its effectiveness against E. coli and S. aureus . Given the structural similarities, it is plausible that our compound could also demonstrate antimicrobial properties.

Anticancer Potential

The anticancer activity of pyrazole compounds has been explored extensively. For instance, certain derivatives have shown promising results in inhibiting cancer cell proliferation in vitro . The presence of methoxyphenol groups may further enhance the anticancer potential by facilitating interactions with cellular targets.

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions including:

- Knoevenagel Condensation : This method is often used to create the ethene linkages in the bis(ethene-2,1-diyl) structure.

- Michael Addition : This reaction can be employed to introduce the pyrazole moiety effectively.

A notable method involves using cellulose sulfuric acid as a catalyst for environmentally friendly synthesis .

Case Studies

Several studies highlight the biological activity of similar compounds:

- Study on Pyrazole Derivatives : A series of novel 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(aryl) derivatives showed significant anti-inflammatory effects with up to 93% inhibition of IL-6 at 10 µM concentration compared to standard drugs .

- Antimicrobial Activity Assessment : Research on various pyrazole derivatives indicated that structural modifications could enhance antibacterial efficacy against resistant strains .

Eigenschaften

IUPAC Name |

4-[(E)-2-[5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl]ethenyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-32-26-16-19(10-14-24(26)30)8-12-21-18-23(29(28-21)22-6-4-3-5-7-22)13-9-20-11-15-25(31)27(17-20)33-2/h3-18,30-31H,1-2H3/b12-8+,13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOCIDQIFWYHLB-QHKWOANTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=NN2C3=CC=CC=C3)C=CC4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC(=NN2C3=CC=CC=C3)/C=C/C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732491 | |

| Record name | (4Z)-4-[(2Z)-2-{5-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}ethylidene]-2-methoxycyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019110-87-2, 828911-76-8 | |

| Record name | CNB-001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1019110872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4Z)-4-[(2Z)-2-{5-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}ethylidene]-2-methoxycyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CNB-001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS3085B7P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.